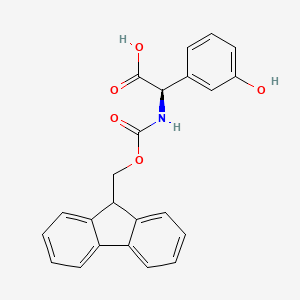
(r)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(r)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid is a useful research compound. Its molecular formula is C23H19NO5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, supported by relevant data and case studies.
1. Synthesis of (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic Acid
The synthesis of (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid typically involves the protection of the amino group with the Fmoc (9-fluorenylmethyloxycarbonyl) group, followed by acylation and deprotection steps. The Fmoc group allows for selective reactions while maintaining the integrity of the amino acid structure.
Key Steps in Synthesis :
- Protection : The amino group is protected using Fmoc to prevent unwanted reactions during subsequent steps.
- Acylation : The compound is acylated to introduce the benzeneacetic acid moiety.
- Deprotection : Fmoc is removed under basic conditions, yielding the final product.
2.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds similar to (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid. For instance, derivatives containing aromatic structures have shown enhanced activity against various Gram-positive and Gram-negative bacteria.
| Compound Type | Antimicrobial Activity |
|---|---|
| Aromatic derivatives | Enhanced against E. coli, S. aureus |
| Hydrolyzed peptides | MIC values between 6-12.5 µg/mL |
The incorporation of hydroxyl groups in the aromatic ring enhances the interaction with bacterial cell membranes, leading to increased permeability and cytotoxic effects on bacterial cells .
2.2 Cytotoxicity Against Cancer Cells
The compound has also been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Ehrlich's ascites carcinoma (EAC). The results indicate significant cytotoxicity, with IC50 values demonstrating that these compounds can induce apoptosis in cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15-30 |
| EAC | 10-20 |
The mechanism of action appears to involve disruption of mitochondrial function and induction of oxidative stress, leading to programmed cell death .
3.1 Study on Anticancer Activity
In a study assessing the anticancer potential of (R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid, researchers administered various doses to MCF-7 cells and observed a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. The study concluded that this compound could serve as a lead molecule for developing new anticancer therapies .
3.2 Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds against multi-drug resistant strains of bacteria. The study reported that compounds with similar structural motifs exhibited zones of inhibition comparable to conventional antibiotics, suggesting potential applications in treating resistant infections .
4. Conclusion
(R)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid demonstrates promising biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features facilitate interactions with biological targets, making it a valuable candidate for further research and development in therapeutic applications.
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-hydroxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-15-7-5-6-14(12-15)21(22(26)27)24-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVDQXYAZCMANV-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














